molecular formula C10H11N3S B2500144 5-phenethyl-4H-1,2,4-triazole-3-thiol CAS No. 911208-65-6

5-phenethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2500144
CAS No.: 911208-65-6
M. Wt: 205.28
InChI Key: HTBNOLRAIDFBKA-UHFFFAOYSA-N
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Description

5-Phenethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.

Mechanism of Action

Target of Action

It is known that this compound exhibits antioxidant properties , suggesting that it may interact with reactive oxygen species (ROS) or other oxidative stress-related targets within the cell.

Mode of Action

The mode of action of 5-phenethyl-4H-1,2,4-triazole-3-thiol is primarily through its antioxidant activity It is suggested that this compound may neutralize ROS, thereby preventing oxidative damage to cellular components

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antioxidant activity. By neutralizing ROS, this compound could potentially prevent oxidative damage to cellular components, thereby preserving cell integrity and function . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of isothiocyanates with hydrazides, followed by cyclization. Another common method is the reaction of 1,3,4-oxadiazoles with hydrazine . The reaction conditions often include refluxing in the presence of hydrazine hydrate and absolute ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Phenethyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Phenethyl-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties compared to other similar compounds. This substitution enhances its potential as a corrosion inhibitor and antimicrobial agent .

Properties

IUPAC Name

5-(2-phenylethyl)-1,2-dihydro-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBNOLRAIDFBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=S)NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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